molecular formula C18H15N3O B493611 5-(Allylamino)-2-(1-naphthylmethyl)-1,3-oxazole-4-carbonitrile CAS No. 724741-12-2

5-(Allylamino)-2-(1-naphthylmethyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B493611
CAS No.: 724741-12-2
M. Wt: 289.3g/mol
InChI Key: KVKLSYWNMUHISZ-UHFFFAOYSA-N
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Description

5-(Allylamino)-2-(1-naphthylmethyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an allylamino group, a naphthylmethyl group, and an oxazole ring with a carbonitrile substituent

Preparation Methods

The synthesis of 5-(Allylamino)-2-(1-naphthylmethyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the naphthylmethyl group and the allylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

5-(Allylamino)-2-(1-naphthylmethyl)-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the allylamino group or the oxazole ring.

    Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(Allylamino)-2-(1-naphthylmethyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Allylamino)-2-(1-naphthylmethyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

5-(Allylamino)-2-(1-naphthylmethyl)-1,3-oxazole-4-carbonitrile can be compared with similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

2-(naphthalen-1-ylmethyl)-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-2-10-20-18-16(12-19)21-17(22-18)11-14-8-5-7-13-6-3-4-9-15(13)14/h2-9,20H,1,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKLSYWNMUHISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(N=C(O1)CC2=CC=CC3=CC=CC=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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